

Application Notes and Protocols for 4-Chloro-3-methylpyridine Hydrochloride

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Compound of Interest

Compound Name: 4-Chloro-3-methylpyridine hydrochloride

Cat. No.: B096821

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Introduction: Strategic Importance of 4-Chloro-3-methylpyridine Hydrochloride in Modern Drug Discovery

4-Chloro-3-methylpyridine hydrochloride is a pivotal heterocyclic building block in contemporary medicinal chemistry and pharmaceutical development. Its strategic importance lies in the versatile reactivity of the pyridine core, substituted with a chloro group at the 4-position and a methyl group at the 3-position. This specific arrangement of substituents allows for a diverse range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions.

This guide provides a comprehensive overview of the synthesis, reaction conditions, and handling of **4-Chloro-3-methylpyridine hydrochloride**, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established chemical principles and aim to provide a reproducible and scalable methodology.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of **4-Chloro-3-methylpyridine hydrochloride** is paramount for its safe handling and effective use in

experimental settings.

Property	Value	Reference
CAS Number	19524-08-4	[1] [2]
Molecular Formula	C ₆ H ₇ Cl ₂ N	[1]
Molecular Weight	164.03 g/mol	[1] [2]
Melting Point	165-169 °C	[2]
Appearance	White to cream powder	
Solubility	Soluble in water and polar organic solvents.	

Safety and Handling:

4-Chloro-3-methylpyridine hydrochloride is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[\[1\]](#) It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Core Synthesis Principles and Reaction Mechanism

The synthesis of **4-Chloro-3-methylpyridine hydrochloride** is a multi-step process that leverages the unique reactivity of pyridine N-oxides. The overall synthetic strategy involves two key transformations:

- N-Oxidation of 3-Methylpyridine: The lone pair of electrons on the nitrogen atom of the pyridine ring is oxidized to form the corresponding N-oxide. This step is crucial as it activates the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position.
- Regioselective Chlorination: The N-oxide intermediate is then subjected to a chlorination reaction. The N-oxide group directs the incoming electrophile (a chlorinating agent) to the 4-position (para to the nitrogen). Subsequent removal of the oxygen atom from the N-oxide yields the desired 4-chloro-3-methylpyridine.

- Hydrochloride Salt Formation: The final product is typically isolated as its hydrochloride salt to improve stability and handling.

The following diagram illustrates the logical workflow of the synthesis:



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Caption: Synthetic workflow for **4-Chloro-3-methylpyridine hydrochloride**.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of **4-Chloro-3-methylpyridine hydrochloride**.

Protocol 1: Synthesis of 3-Methylpyridine-N-oxide

This protocol is adapted from a well-established procedure for the N-oxidation of pyridines.

Materials:

- 3-Methylpyridine (3-picoline)
- Glacial Acetic Acid
- 30% Hydrogen Peroxide (H₂O₂)
- Sodium Carbonate
- Chloroform
- Anhydrous Sodium Sulfate
- Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- In a 2-liter round-bottom flask, combine 600 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.
- With shaking, slowly add 318 mL (2.76 moles) of cold (5 °C) 30% hydrogen peroxide to the mixture.
- Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5 °C.
- After 24 hours, remove the excess acetic acid and water under reduced pressure using a rotary evaporator.
- Cool the residue and neutralize it by the cautious addition of a saturated solution of sodium carbonate until the evolution of CO₂ ceases.
- Extract the aqueous mixture with several portions of chloroform.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the chloroform under reduced pressure to yield crude 3-methylpyridine-N-oxide.
- The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of 4-Chloro-3-methylpyridine and its Hydrochloride Salt

This protocol employs a common method for the chlorination of pyridine N-oxides.

Materials:

- 3-Methylpyridine-N-oxide
- Phosphorus oxychloride (POCl₃) or Oxalyl chloride and Triethylamine
- Dichloromethane (DCM) (if using oxalyl chloride)
- Ice bath

- Sodium bicarbonate solution
- Anhydrous Magnesium Sulfate
- Hydrochloric acid (ethanolic or ethereal solution)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer.

Procedure using Phosphorus Oxychloride:

- In a round-bottom flask equipped with a condenser and a dropping funnel, place 3-methylpyridine-N-oxide.
- Cool the flask in an ice bath and slowly add an excess of phosphorus oxychloride (POCl_3) dropwise with stirring.
- After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-3-methylpyridine.
- Purify the crude product by column chromatography on silica gel.
- Dissolve the purified 4-chloro-3-methylpyridine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt.
- Filter the precipitate, wash with cold solvent, and dry under vacuum to obtain **4-chloro-3-methylpyridine hydrochloride**.

Applications in Drug Development

4-Chloro-3-methylpyridine and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds. The chlorine atom at the 4-position is a versatile handle for nucleophilic aromatic substitution ($S\text{NAr}$) reactions, allowing for the introduction of a wide range of functional groups.

One notable application is in the synthesis of kinase inhibitors. The pyridine scaffold is a common feature in many ATP-competitive inhibitors, and the substituents on the ring play a crucial role in modulating potency and selectivity. The 3-methyl group can provide beneficial steric interactions within the kinase active site, while the 4-position can be functionalized to interact with specific residues or to attach linkers for further elaboration.

Furthermore, halopyridines, such as 4-chloro-3-methylpyridine, have been investigated as quiescent affinity labels for covalent protein modification.^[3] The reactivity of the halopyridine can be "switched on" upon protonation, leading to selective covalent modification of target proteins, a strategy with significant potential in the development of chemical probes and targeted therapeutics.^{[3][4]}

Characterization

The identity and purity of synthesized **4-Chloro-3-methylpyridine hydrochloride** should be confirmed by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the chemical structure of the compound. Spectroscopic data for the target compound can be found in chemical databases.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.
- Melting Point Analysis: A sharp melting point range is indicative of high purity.^[2]

References

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